methyl 6-methyl-3-(4-methyl-2H-1,2,3-triazol-2-yl)-2-pyridinecarboxylate
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Overview
Description
Methyl 6-methyl-3-(4-methyltriazol-2-yl)pyridine-2-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a methyltriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-3-(4-methyltriazol-2-yl)pyridine-2-carboxylate typically involves the formation of the pyridine ring followed by the introduction of the methyltriazole group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-3-(4-methyltriazol-2-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 6-methyl-3-(4-methyltriazol-2-yl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 6-methyl-3-(4-methyltriazol-2-yl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methyl-3-(4-phenyltriazol-2-yl)pyridine-2-carboxylate
- Methyl 6-methyl-3-(4-ethyltriazol-2-yl)pyridine-2-carboxylate
- Methyl 6-methyl-3-(4-propyltriazol-2-yl)pyridine-2-carboxylate
Uniqueness
Methyl 6-methyl-3-(4-methyltriazol-2-yl)pyridine-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyltriazole group can enhance its binding affinity to certain molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12N4O2 |
---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
methyl 6-methyl-3-(4-methyltriazol-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H12N4O2/c1-7-4-5-9(10(13-7)11(16)17-3)15-12-6-8(2)14-15/h4-6H,1-3H3 |
InChI Key |
JSEPAIHGBFOUAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)N2N=CC(=N2)C)C(=O)OC |
Origin of Product |
United States |
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